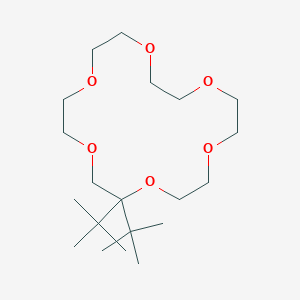![molecular formula C21H27ClS B14509516 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene CAS No. 62938-10-7](/img/structure/B14509516.png)
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two tert-butyl groups and a chloromethyl group attached to a phenylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene typically involves multiple steps. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process . The tert-butyl groups can be introduced through the reaction of benzene with tert-butyl chloride in the presence of AlCl3 . The chloromethyl group can be added using chloromethyl methyl ether (MOMCl) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atom.
Oxidation and Reduction: The phenylsulfanyl moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like Cl2, Br2, HNO3, and H2SO4 are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Reagents such as NaOH, KOH, and various amines are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
EAS Reactions: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include hydroxymethyl or aminomethyl derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, or reduced sulfides.
Applications De Recherche Scientifique
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles in the environment.
Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups.
Oxidation and Reduction: The phenylsulfanyl moiety can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene can be compared with similar compounds such as:
1,3-Di-tert-butylbenzene: Lacks the chloromethyl and phenylsulfanyl groups, making it less reactive in certain reactions.
3,5-Di-tert-butylbenzyl bromide: Contains a bromomethyl group instead of a chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
1-tert-Butyl-3,5-dimethylbenzene: Lacks the chloromethyl and phenylsulfanyl groups, making it less versatile in synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
62938-10-7 |
|---|---|
Formule moléculaire |
C21H27ClS |
Poids moléculaire |
347.0 g/mol |
Nom IUPAC |
1,3-ditert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C21H27ClS/c1-20(2,3)16-12-15(13-17(14-16)21(4,5)6)19(22)23-18-10-8-7-9-11-18/h7-14,19H,1-6H3 |
Clé InChI |
VSIBRRMAZLNPHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(SC2=CC=CC=C2)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)





